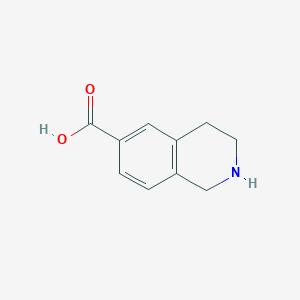

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid

説明

Historical Context and Discovery

The compound 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has been recognized in chemical literature primarily as a derivative of the isoquinoline family, which itself has been studied extensively since the early 20th century due to its presence in natural alkaloids and pharmacologically active molecules. While specific historical records of the initial synthesis or isolation of this exact compound are limited, its structural motif is rooted in the broader exploration of tetrahydroisoquinolines, which have been synthesized and modified for various research applications in medicinal chemistry and organic synthesis over recent decades.

Nomenclature and Classification

The compound’s systematic name is this compound, indicating a tetrahydroisoquinoline core with a carboxylic acid substituent at the 6-position. It is also known by synonyms such as 6-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro- and other variations reflecting its structural components. The classification places it within heterocyclic compounds, specifically as a tetrahydroisoquinoline derivative, which is a saturated form of isoquinoline with partial hydrogenation at the 1,2,3,4 positions.

Position within Tetrahydroisoquinoline Alkaloid Family

This compound is situated within the tetrahydroisoquinoline alkaloid family, a group known for diverse biological activities and chemical versatility. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated nitrogen-containing heterocycle. The presence of the carboxylic acid group at the 6-position distinguishes this molecule, potentially influencing its chemical reactivity and interaction in biological systems. The family includes many compounds of pharmacological interest, and derivatives like this acid are often studied for their synthetic utility and as intermediates in drug development.

Chemical Identifiers and Registry Data

The compound is well-documented in chemical databases with standardized identifiers facilitating its unambiguous recognition and procurement for research purposes.

| Identifier Type | Identifier Value |

|---|---|

| Chemical Abstracts Service (CAS) Registry Number | 933752-32-0 |

| MDL Number | MFCD09027511 |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

These identifiers are essential for database searches, chemical inventory management, and ensuring consistency in scientific communication.

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-2,5,11H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMYLDYQDFRTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619469 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-32-0 | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pictet-Spengler Reaction

The Pictet-Spengler reaction is one of the most common methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This reaction involves the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which subsequently undergoes intramolecular cyclization.

- A phenylethylamine derivative reacts with an aldehyde under acidic conditions.

- Cyclization occurs to yield the tetrahydroisoquinoline structure.

- The carboxylic acid group is introduced at the sixth position through further functionalization.

Multi-Step Synthesis Using Ketoamides

An alternative approach involves the synthesis of tetrahydroisoquinoline derivatives from ketoamides. This method includes reduction and cyclization steps.

- Ketoamides are reduced using sodium borohydride (NaBH₄) in methanol to produce hydroxyamides.

- Cyclization of hydroxyamides is achieved using catalytic amounts of p-toluenesulfonic acid in dichloromethane.

- The carboxylic acid group is introduced through subsequent reactions.

Grignard Reagent-Based Synthesis

This method involves the use of Grignard reagents to introduce substituents at specific positions on the isoquinoline skeleton.

- Reaction of ketoamides with organomagnesium compounds forms intermediates.

- Cyclization in the presence of titanium(IV) isopropoxide and acetic-formic anhydride produces tetrahydroisoquinoline derivatives.

- Useful for synthesizing disubstituted derivatives.

- Allows for structural diversity by varying Grignard reagents.

Carbon Dioxide Fixation

A more recent approach involves carbon dioxide fixation to introduce the carboxylic acid group directly.

- A precursor compound (e.g., a substituted tetrahydroisoquinoline) is treated with n-butyllithium (n-BuLi) at low temperatures (-78°C).

- Dry carbon dioxide gas is bubbled into the reaction mixture to form the carboxylic acid derivative.

One-Pot Multi-Step Synthesis

Expeditious one-pot methods have been developed to streamline synthesis by combining multiple steps into a single reaction vessel.

- Sodium cyanoborohydride is used for reductive amination.

- Subsequent reactions involve acidification and cyclization using aluminum chloride (AlCl₃) at elevated temperatures (185–190°C).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Pictet-Spengler Reaction | Phenylethylamine + Aldehyde | High | Efficient, scalable |

| Ketoamide Reduction | NaBH₄ + p-Toluenesulfonic Acid | 85–97 | High yield, versatile |

| Grignard Reagent-Based | Organomagnesium compounds | Variable | Structural diversity |

| Carbon Dioxide Fixation | n-BuLi + CO₂ | Up to 89 | Direct carboxylation |

| One-Pot Multi-Step Synthesis | NaCNBH₃ + AlCl₃ | High | Time-efficient |

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Esters, amides, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学的研究の応用

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound’s structure allows it to bind to the PD-1/PD-L1 protein-protein interaction site, thereby blocking the interaction and reinvigorating exhausted immune cells .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical profiles of THIQ-6-COOH are influenced by substituent type, position, and stereochemistry. Below is a detailed comparison with structurally related tetrahydroisoquinoline derivatives:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., Cl, NO₂): Chlorine substituents in 5,7-dichloro-THIQ-6-COOH enhance biological activity by increasing electrophilicity and binding affinity to target proteins . Nitro groups (e.g., 7-nitro-THIQ-3-COOH) create electron-deficient systems, useful in studying charge-based ligand interactions . Hydroxyl Groups: 6-Hydroxy-THIQ-1-COOH exhibits improved solubility and hydrogen-bonding capacity, advantageous in aqueous biological systems .

Positional Isomerism

- Carboxylic acid placement (C1 vs. C3 vs. C6) alters molecular polarity and target selectivity. For instance, THIQ-3-carboxylic acid derivatives are widely used as phenylalanine analogues in peptide design due to their side-chain orientation , whereas C6-substituted variants like THIQ-6-COOH are prioritized for anticancer activity .

Salt Forms and Solubility

- Hydrochloride salts (e.g., 5,7-dichloro-THIQ-6-COOH hydrochloride) improve solubility and bioavailability compared to free acids, critical for drug formulation .

Synthetic Flexibility

- Ethoxycarbonyl and tert-butoxycarbonyl (Boc) groups in derivatives like 2-Boc-THIQ-6-COOH facilitate protective strategies in multi-step syntheses, enabling precise functionalization .

生物活性

1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid (THIQ-6-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of 1,2,3,4-Tetrahydroisoquinoline Derivatives

THIQ derivatives are a class of compounds recognized for their pharmacological properties. They exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and neuroprotective effects. The structural diversity of these compounds allows for various modifications that can enhance their efficacy against specific targets.

Biological Activities

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of THIQ derivatives. For instance, a study investigated 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , demonstrating its ability to attenuate colon carcinogenesis by blocking IL-6 mediated signals. In vivo experiments on Wistar rats showed that this compound significantly reduced tumor proliferation and altered gene expression related to cancer progression .

2. Inhibition of Histone Deacetylases (HDACs)

Another notable activity is the inhibition of HDACs by THIQ derivatives. A series of THIQ-3-carboxylic acid derivatives were synthesized and tested for their inhibitory effects on HDACs. Several compounds exhibited potent activity with IC50 values lower than that of the clinically used HDAC inhibitor Vorinostat . This suggests a promising avenue for developing novel anti-cancer therapeutics based on THIQ structures.

3. Neuroprotective Effects

THIQ compounds have also been studied for their neuroprotective properties. They are believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Some studies indicate that THIQ derivatives can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds indicate that various functional groups significantly influence their biological activity. For example:

| Compound | Functional Group | Activity | IC50 (µM) |

|---|---|---|---|

| 6a | -OCH3 | HDAC Inhibition | 0.58 |

| 7b | -Cl | Anti-cancer | 1.06 |

| 8c | -NH2 | Neuroprotection | 1.29 |

This table summarizes key findings from SAR studies where modifications to the core THIQ structure led to variations in biological efficacy.

The mechanisms through which THIQ derivatives exert their biological effects are multifaceted:

- IL-6/JAK2/STAT3 Pathway: The blockade of this oncogenic signaling pathway has been identified as a crucial mechanism through which certain THIQ derivatives exhibit anti-cancer properties .

- HDAC Inhibition: By inhibiting HDACs, THIQ compounds can alter gene expression profiles associated with tumorigenesis and cellular differentiation .

Case Studies

-

Colon Cancer Study:

- Objective: Evaluate the anti-cancer potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

- Method: Administered to DMH-induced colorectal carcinoma rats.

- Findings: Significant reduction in tumor size and alteration in IL-6 levels were observed.

-

HDAC Inhibition Study:

- Objective: Assess the inhibitory effects of synthesized THIQ derivatives on HDAC enzymes.

- Method: Biological screening against various HDAC isoforms.

- Findings: Several compounds demonstrated superior inhibitory activity compared to existing HDAC inhibitors.

Q & A

Q. Methodological Insight

- Key Techniques : Monitor reaction progress via HPLC and confirm purity through NMR (¹H/¹³C) and X-ray crystallography.

- Yield Challenges : Low yields in dimethoxy derivatives highlight the need for optimized stoichiometry, temperature control, or protective group strategies.

How can computational modeling enhance understanding of the compound’s reactivity in cycloaddition or photocyclization reactions?

Advanced Research Focus

this compound participates in regioselective 1,3-dipolar cycloadditions with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) to form pyrrolo[2,1-a]isoquinolines . Photocyclization under iodine catalysis generates indolizinophenanthrene derivatives, though success depends on substituent electronic effects .

Q. Methodological Insight

- DFT Calculations : Model transition states to predict regioselectivity in cycloadditions.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .

What analytical techniques are most effective for structural elucidation and purity assessment?

Q. Basic Research Focus

- NMR Spectroscopy : Confirm stereochemistry and detect impurities via ¹H/¹³C shifts (e.g., aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (177.20 g/mol) and fragmentation patterns .

- X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks in carboxylate derivatives .

Q. Advanced Application

How does the compound’s stereochemistry influence its role in peptide mimicry and isomerization dynamics?

Advanced Research Focus

In peptide synthesis, substitution with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) alters cis-trans isomerization kinetics. Studies show that Tic-containing peptides exhibit cis/trans ratios influenced by adjacent amino acid configurations, with minimal side-chain interference from downstream residues .

Q. Methodological Insight

- Kinetic Analysis : Use stopped-flow spectroscopy to measure isomerization rates.

- Circular Dichroism : Monitor conformational changes in peptide backbones .

How can researchers resolve contradictions in reported solubility and stability data across studies?

Data Contradiction Analysis

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from variations in salt forms (e.g., hydrochloride vs. free acid) or crystallinity . Hydrolytic stability under acidic/basic conditions requires pH-controlled experiments.

Q. Methodological Insight

- Solubility Screening : Use shake-flask methods with UV-Vis quantification.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring .

What role does the compound play in multicomponent reactions (e.g., Ugi-type) under photocatalytic conditions?

Advanced Research Focus

The compound serves as a precursor in porphyrin-photocatalyzed oxidations, generating imines for Ugi-type reactions with isocyanides and carboxylic acids. Yields range from 41–96%, depending on substituent electronic effects .

Q. Methodological Insight

- Photoreactor Design : Optimize light intensity (e.g., blue LEDs) and oxygen flow for imine formation.

- Workflow Integration : Combine batch and flow chemistry for scalable synthesis .

How do substituent modifications (e.g., methoxy groups) impact biological activity or metabolic stability?

Advanced Research Focus

6,7-Dimethoxy derivatives exhibit enhanced metabolic stability in CNS-targeting agents due to reduced cytochrome P450 interactions. However, steric hindrance from bulky groups may limit binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。